N-Desmethyl Pirenzepine-d8 is a deuterium-labeled metabolite of Pirenzepine, a compound originally developed as an anticholinergic agent. This compound is notable for its application in scientific research, particularly in the field of pharmacokinetics and mass spectrometry. The molecular formula for N-Desmethyl Pirenzepine-d8 is , with a molecular weight of 345.43 g/mol. Its deuterated form enhances its stability and detection in analytical methods, making it a valuable internal standard.
N-Desmethyl Pirenzepine-d8 is synthesized from Pirenzepine, which is primarily used to manage gastrointestinal disorders by blocking certain neurotransmitter receptors. The deuteration process involves the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, which alters the physical properties of the molecule without significantly affecting its biological activity. This compound falls under the category of pharmaceutical intermediates and analytical standards.
The synthesis of N-Desmethyl Pirenzepine-d8 typically involves the following steps:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and time to ensure maximum yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and isotopic labeling of N-Desmethyl Pirenzepine-d8.
N-Desmethyl Pirenzepine-d8 retains the core structure of Pirenzepine but features eight deuterium atoms replacing hydrogen atoms. The structural formula can be represented as follows:
The presence of deuterium alters certain physical properties, such as boiling point and solubility, compared to its non-deuterated counterpart. The exact structural configuration allows researchers to use this compound effectively in various analytical applications.
N-Desmethyl Pirenzepine-d8 can participate in various chemical reactions typical for amines and aromatic compounds, including:
Reactions involving N-Desmethyl Pirenzepine-d8 are often monitored using chromatographic techniques to assess reaction progress and product formation.
As a metabolite of Pirenzepine, N-Desmethyl Pirenzepine-d8 retains similar mechanisms of action involving antagonism at muscarinic acetylcholine receptors. This action results in reduced gastric acid secretion and modulation of gastrointestinal motility.
The pharmacological profile indicates that while N-Desmethyl Pirenzepine-d8 may not exhibit significant therapeutic effects on its own, it serves as a critical reference compound in studies assessing the pharmacokinetics and dynamics of Pirenzepine.
Relevant data from studies indicate that the physical properties are influenced by the presence of deuterium, which can affect reaction kinetics and thermodynamic parameters.
N-Desmethyl Pirenzepine-d8 is primarily used in scientific research as an internal standard for mass spectrometry analysis. Its deuterated nature allows for precise quantification in pharmacokinetic studies, enabling researchers to track drug metabolism and bioavailability effectively. Additionally, it aids in elucidating metabolic pathways associated with anticholinergic drugs, contributing valuable insights into their pharmacological profiles.
N-Desmethyl Pirenzepine-d8 (CAS 1189860-05-6) is a deuterium-labeled analog of the M1 muscarinic receptor antagonist metabolite N-Desmethyl Pirenzepine. Its molecular formula is C₁₈H₁₁D₈N₅O₂, with a molecular weight of 345.43 g/mol [1] [2]. The deuterium atoms are incorporated at eight positions within the piperazine ring, specifically replacing hydrogen atoms to create an "octadeuteriopiperazin-1-yl" moiety, as reflected in its IUPAC name: 5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one [2]. This strategic labeling ensures minimal alteration of the molecule’s steric and electronic properties while providing a distinct mass shift essential for analytical detection.
Structural Significance: The deuterium atoms are positioned at the 2,2,3,3,5,5,6,6-octadeuterio sites of the piperazine ring, maintaining the core benzodiazepine scaffold responsible for receptor binding affinity [2] [6]. This design preserves the pharmacological activity of the parent compound while enabling isotopic tracing.
Analytical Utility: The +8 Da mass shift facilitates unambiguous differentiation from non-deuterated species in mass spectrometry. This allows precise quantification of pirenzepine and its metabolites in complex biological matrices, eliminating interference from endogenous compounds [2] [3].
Table 1: Key Chemical Identifiers of N-Desmethyl Pirenzepine-d8
Property | Value | |
---|---|---|
CAS Number | 1189860-05-6 | |
Molecular Formula | C₁₈H₁₁D₈N₅O₂ | |
Molecular Weight | 345.43 g/mol | |
IUPAC Name | 11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Parent Compound | Pirenzepine | |
SMILES | [²H]C1([²H])C([²H])([²H])N(CC(N2C3=CC=CC=C3C(NC4=C2N=CC=C4)=O)=O)C([²H])([²H])C([²H])([²H])N1 | [2] [5] |
N-Desmethyl Pirenzepine-d8 derives its pharmacological relevance from its parent compound, pirenzepine, a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist. Pirenzepine exhibits inverse agonist activity at M2 receptors and blocks presynaptic M1 receptors, influencing neurotransmitter release and smooth muscle function [1] . The metabolite N-Desmethyl Pirenzepine retains significant receptor affinity, making its deuterated form valuable for studying receptor dynamics.
Receptor Selectivity: Studies confirm pirenzepine’s high affinity for M1 receptors (IC₅₀ = 2.51 × 10⁻⁷ M in pulmonary hypertension models), which mediate acetylcholine-induced vasodilation [1] . This specificity enables targeted investigation of M1-dependent pathways in diseases like myopia and gastrointestinal disorders [1] [9].
Mechanistic Insights: As an inverse agonist at M2 receptors, pirenzepine suppresses constitutive receptor activity beyond simple antagonism. This property is critical for elucidating basal signaling states in neural and cardiac tissues [1] . The deuterated metabolite allows precise tracking of receptor occupancy and drug distribution.
Table 2: Pharmacological Profile of Pirenzepine and Derivatives
Parameter | Value/Activity | Biological Significance | |
---|---|---|---|
Primary Target | M1 mAChR | Cognitive function, gastric acid secretion | |
Secondary Activity | M2 inverse agonism | Modulation of basal receptor signaling | |
IC₅₀ (M1, Pulmonary) | 2.51 × 10⁻⁷ M | Rabbit model of pulmonary hypertension | |
Presynaptic Action | Blocks M1 autoreceptors | Modulates GABAergic neurotransmission | [1] [9] |
N-Desmethyl Pirenzepine-d8 serves as a critical internal standard in quantitative bioanalysis, leveraging its near-identical chemical behavior to non-deuterated analytes but distinct mass spectral signature. It enables accurate measurement of pirenzepine and its metabolites in pharmacokinetic studies, overcoming matrix effects and recovery variability [2] [3].
Quantification Methodology: In LC-MS/MS assays, the deuterated analog co-elutes with native analytes but is detected at separate m/z channels (e.g., MRM transitions). This allows normalization for extraction efficiency and ionization suppression in biological samples like plasma or tissue homogenates [2] [5].
Metabolic Tracing: As a stable isotope-labeled tracer, it facilitates studies on pirenzepine’s metabolic fate, including N-demethylation pathways and clearance mechanisms. Researchers use it to distinguish between administered drug and endogenous compounds in mass spectrometry workflows [2] [8].
Advantages Over Alternatives: Unlike radioactive labels (³H, ¹⁴C), deuterium labeling avoids handling restrictions and safety concerns while providing comparable sensitivity in modern mass spectrometers. This enables safer and broader applications in clinical research [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7